

# Technical Support Center: Mitigating N-Nitrosodiethanolamine (NDELA) Formation

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Compound of Interest		
Compound Name:	Diethanolamine	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of N-nitrosodiethanolamine (NDELA) in various formulations.

## Troubleshooting Guide: Investigating and Resolving NDELA Formation

This guide addresses specific issues that may arise during formulation development and stability studies, leading to the formation of NDELA.

Issue 1: Unexpected detection of NDELA in a new formulation.

- Question: We've detected NDELA in our new formulation during initial stability testing. What are the potential sources and how can we investigate this?
- Answer: The formation of NDELA is a chemical reaction between a nitrosating agent (like nitrites) and a secondary or tertiary amine (like diethanolamine [DEA] or triethanolamine [TEA]).[1][2] The investigation should focus on identifying the sources of these precursors within your formulation.
  - Workflow for Investigating NDELA Source:





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Caption: Workflow for NDELA source investigation.

- Potential Sources of Amines (DEA/TEA):
  - Active Pharmaceutical Ingredient (API): The API itself or its degradation products might contain secondary or tertiary amine functional groups.[3]
  - Excipients: Common excipients can be a source of amines. For instance, technical-grade triethanolamine often contains diethanolamine as an impurity, which has a faster nitrosation rate.
  - Contaminants: Carry-over from manufacturing processes.
- Potential Sources of Nitrosating Agents (Nitrites):
  - Excipients: Some excipients may contain nitrites as impurities. It is crucial to select excipients with low nitrite content.[4]
  - Water and Solvents: Water and other solvents used in the manufacturing process can be a source of nitrites.[1]
  - Packaging Materials: Certain packaging materials, like those containing nitrocellulose,
    can contribute to nitrosamine formation.[4]

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 Environmental Factors: Nitrogen oxides (NOx) from the air can also act as nitrosating agents.[5]

Issue 2: NDELA levels increase during storage, particularly under accelerated stability conditions.

- Question: Our product is showing an increase in NDELA levels over time, especially at higher temperatures and humidity. What steps can we take to control this?
- Answer: Increased temperature and the presence of moisture can accelerate the nitrosation reaction.[6][7] The following strategies can help mitigate this:
  - Formulation Optimization:
    - pH Adjustment: NDELA formation is often favored under acidic conditions (pH 3-5).[6][8]
      Adjusting the formulation pH to neutral or basic levels can significantly inhibit the reaction.[9] However, nitrosation can still occur at neutral to basic pH in the presence of certain aldehydes.[8][9]
    - Incorporate Nitrite Scavengers: The addition of antioxidants can block the nitrosation reaction by quenching reactive nitrites.[1] Commonly used and effective nitrite scavengers include:
      - Ascorbic Acid (Vitamin C)[1][10][11]
      - $\alpha$ -Tocopherol (Vitamin E)[1][10][11]
      - Amino acids such as glycine, lysine, and histidine[4]
    - Control Water Activity: Using excipients with low water activity, such as lactose monohydrate, can reduce water absorption during storage.[4]
  - Process Optimization:
    - Manufacturing Method: Consider manufacturing processes that minimize heat and moisture, such as direct compression instead of wet granulation.

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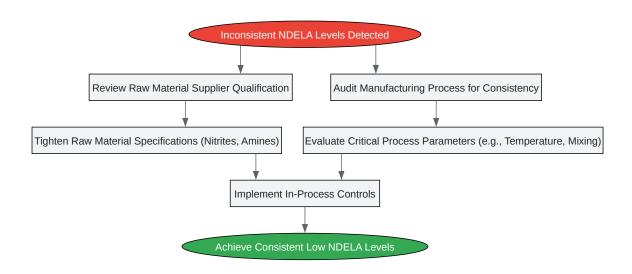


- Minimize Contact Time: Reduce the contact time between components that can form nitrosamines during manufacturing.[4]
- Packaging and Storage:
  - Protective Packaging: Utilize packaging materials with good water resistance.[4]
  - Controlled Storage Conditions: Store the product under cool and dark conditions to minimize degradation and NDELA formation.[6][12]

Issue 3: Inconsistent NDELA results across different batches.

- Question: We are observing significant batch-to-batch variability in NDELA levels. How can we troubleshoot this?
- Answer: Batch-to-batch variability often points to inconsistencies in raw materials or the manufacturing process.
  - Troubleshooting Inconsistent NDELA Levels:





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Caption: Troubleshooting batch-to-batch NDELA variability.

- Key Areas to Investigate:
  - Raw Material Quality: Meticulously evaluate different suppliers to select excipients with the lowest possible nitrite content.[4] Implement stringent testing of incoming raw materials for both amine and nitrite content.
  - Process Control: Ensure that critical process parameters such as temperature, mixing speed, and heating/cooling rates are tightly controlled and consistent for every batch.
     [13]
  - Cleaning Validation: Review cleaning procedures to prevent cross-contamination from other products that may contain amines or nitrosating agents.



## **Frequently Asked Questions (FAQs)**

Q1: What are the primary precursors for NDELA formation?

A1: The primary precursors are a nitrosating agent and a secondary or tertiary amine. Specifically for NDELA, these are:

- Amine Source: Diethanolamine (DEA) or Triethanolamine (TEA). DEA nitrosates more readily than TEA.[2]
- Nitrosating Agent: Nitrites (e.g., sodium nitrite) or nitrogen oxides.[1][2]

Q2: How does pH influence the rate of NDELA formation?

A2: NDELA formation is highly pH-dependent. Acidic conditions, typically in the pH range of 2-4, significantly accelerate the nitrosation reaction.[6][14] Conversely, neutral to basic pH conditions generally inhibit the formation of N-nitrosamines.[8][9]

pH Range	Risk of NDELA Formation	Notes
< 3	Moderate	
3 - 5	High	Optimal range for nitrosation of many secondary amines.[8]
> 7	Low	Nitrosation rate is significantly reduced.[8]

Q3: What are the most effective nitrite scavengers to inhibit NDELA formation?

A3: Antioxidants are highly effective nitrite scavengers. Studies have shown that ascorbic acid (Vitamin C) and  $\alpha$ -tocopherol (Vitamin E) can significantly reduce the formation of nitrosamines. [1][10][11] The addition of even low levels of ascorbic acid (as low as 0.25%) has been shown to be effective.[1]



Nitrite Scavenger	Typical Concentration	Efficacy	Reference
Ascorbic Acid (Vitamin C)	0.25% w/w	High	[1]
α-Tocopherol (Vitamin E)	100 - 1000 μg/ml	High, especially at acidic pH	[6][12]
Sodium Ascorbate	0.82% w/w	High	[15]
Glycine	-	Moderate	[4]
Lysine	-	Moderate	[4]
Histidine	-	Moderate	[4]

Q4: What analytical methods are recommended for the detection and quantification of NDELA?

A4: Due to the low levels at which NDELA can be present and its potential carcinogenicity, highly sensitive and selective analytical methods are required.[16] The most commonly used techniques are:

- Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These are the preferred methods due to their high sensitivity and specificity.[16][17]
- Gas Chromatography-Mass Spectrometry (GC-MS): Also a highly sensitive method, often requiring derivatization of NDELA to improve volatility.[2][16]
- High-Performance Liquid Chromatography with a Thermal Energy Analyzer (HPLC-TEA):
  The TEA detector is highly selective for nitrosamines.[18]

Q5: Are there regulatory guidelines regarding NDELA and other nitrosamine impurities?

A5: Yes, several regulatory agencies, including the FDA and EMA, have issued stringent guidelines for the control of nitrosamine impurities in drug products.[3][19] These guidelines emphasize a risk-based approach to identify and mitigate the risk of nitrosamine formation.[20] Manufacturers are required to perform risk assessments for all their products and, if a risk is identified, to conduct confirmatory testing.[20]



### **Experimental Protocols**

Protocol 1: Screening of Raw Materials for Nitrite Content

- Objective: To quantify the level of nitrite impurities in excipients and other raw materials.
- Methodology:
  - Sample Preparation: Accurately weigh a representative sample of the raw material.
    Dissolve or extract the sample in deionized water.
  - Analytical Technique: Ion Chromatography (IC) with conductivity detection is a suitable method for the determination of nitrite.
  - Chromatographic Conditions:
    - Column: Anion-exchange column suitable for separating nitrite from other anions.
    - Eluent: A suitable buffer, such as a carbonate/bicarbonate solution.
    - Flow Rate: As per column manufacturer's recommendation.
    - Detection: Suppressed conductivity detection.
  - Quantification: Prepare a calibration curve using certified nitrite standards. The concentration of nitrite in the sample is determined by comparing its peak area to the calibration curve.

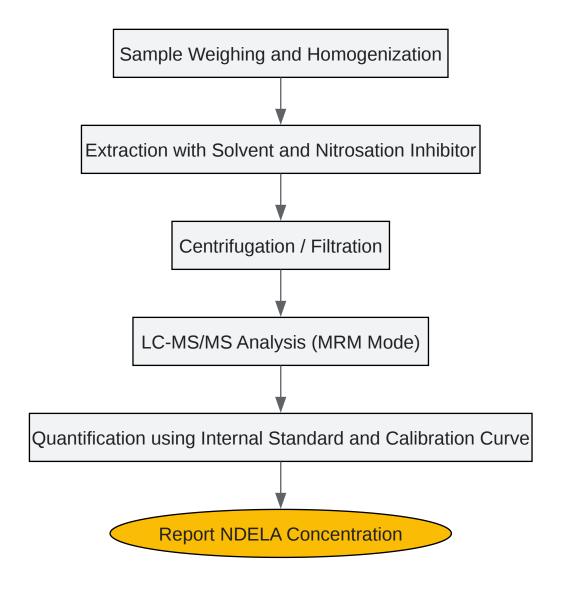
Protocol 2: Confirmatory Testing of NDELA in a Finished Product by LC-MS/MS

- Objective: To accurately quantify the level of NDELA in a drug product formulation.
- · Methodology:
  - Sample Preparation:
    - Accurately weigh a portion of the homogenized finished product (e.g., crushed tablets, liquid formulation).



- Extract the sample with a suitable solvent (e.g., methanol, water). To prevent artifactual formation of NDELA during sample preparation, the addition of a nitrosation inhibitor like ammonium sulfamate is recommended.[2]
- Centrifuge or filter the extract to remove any particulate matter.
- LC-MS/MS Conditions:
  - Chromatography: Reverse-phase liquid chromatography is commonly used.
    - Column: A C18 column is often suitable.
    - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
  - Mass Spectrometry:
    - Ionization: Electrospray ionization (ESI) in positive mode.
    - Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transition for NDELA is typically m/z 135.0 -> 74.1.[21]
- Quantification: Use a stable isotope-labeled internal standard (e.g., NDELA-d8) to ensure accurate quantification. Prepare a calibration curve with known concentrations of NDELA standard.
- Workflow for NDELA Confirmatory Testing:





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Caption: Workflow for NDELA analysis by LC-MS/MS.

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